molecular formula C16H28N2O2 B12010636 Adipic acid, dipiperidide CAS No. 22422-60-2

Adipic acid, dipiperidide

Cat. No.: B12010636
CAS No.: 22422-60-2
M. Wt: 280.41 g/mol
InChI Key: VPCILASWBQVVJY-UHFFFAOYSA-N
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Description

Adipic acid, dipiperidide is a derivative of adipic acid, which is an important industrial dicarboxylic acid. Adipic acid is primarily used in the production of nylon-66, but its derivatives, such as this compound, have unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adipic acid, dipiperidide can be synthesized through the reaction of adipic acid with piperidine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond between the carboxyl groups of adipic acid and the amine groups of piperidine. Common dehydrating agents include thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of piperidine to a solution of adipic acid in the presence of a dehydrating agent. The reaction mixture is then heated to promote the formation of the dipiperidide derivative. The product is purified through recrystallization or distillation to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Adipic acid, dipiperidide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Adipic acid and other carboxylic acids.

    Reduction: Piperidine and other amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Adipic acid, dipiperidide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its amide functionality.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of adipic acid, dipiperidide involves its interaction with molecular targets through its amide groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions with proteins and enzymes. The compound can also participate in metabolic pathways involving amide hydrolysis, leading to the release of adipic acid and piperidine.

Comparison with Similar Compounds

Similar Compounds

    Adipic acid: The parent compound, primarily used in nylon production.

    Adipic acid dihydrazide: Another derivative with applications in polymer chemistry.

    Hexanedioic acid: A similar dicarboxylic acid with different functional groups.

Uniqueness

Adipic acid, dipiperidide is unique due to its amide functionality, which imparts different chemical reactivity and potential applications compared to other adipic acid derivatives. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

22422-60-2

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

1,6-di(piperidin-1-yl)hexane-1,6-dione

InChI

InChI=1S/C16H28N2O2/c19-15(17-11-5-1-6-12-17)9-3-4-10-16(20)18-13-7-2-8-14-18/h1-14H2

InChI Key

VPCILASWBQVVJY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCCCC(=O)N2CCCCC2

Origin of Product

United States

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